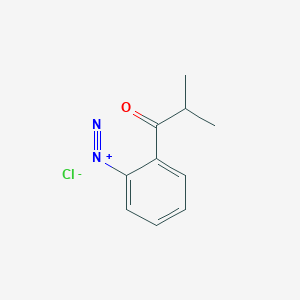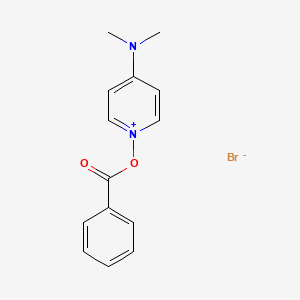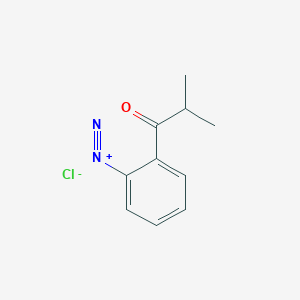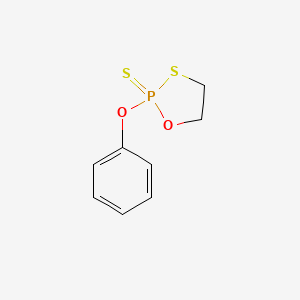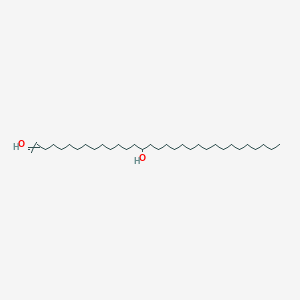![molecular formula C12H14O4S B14305407 Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate CAS No. 113396-49-9](/img/structure/B14305407.png)
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate is an organic compound that belongs to the class of esters It features a sulfinyl group attached to a benzene ring, which is further connected to an ethyl ester group through a prop-2-enoate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate typically involves the following steps:
Formation of the Sulfinyl Group: The sulfinyl group can be introduced to the benzene ring through the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The ethyl ester group is introduced through an esterification reaction, where the carboxylic acid precursor reacts with ethanol in the presence of an acid catalyst like sulfuric acid.
Linkage Formation: The final step involves the formation of the prop-2-enoate linkage, which can be achieved through a condensation reaction between the sulfinyl benzene derivative and an appropriate acrylate ester under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thioether derivatives.
Substitution: Amide or alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfinyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate involves its interaction with molecular targets through its reactive sulfinyl and ester groups. These functional groups can undergo various chemical transformations, enabling the compound to participate in biochemical pathways and exert its effects. The sulfinyl group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate can be compared with similar compounds such as:
Ethyl 3-[(4-methylbenzene-1-thio)oxy]prop-2-enoate: Similar structure but with a thioether group instead of a sulfinyl group.
Ethyl 3-[(4-methylbenzene-1-sulfonyl)oxy]prop-2-enoate: Contains a sulfonyl group, which is a more oxidized form of the sulfinyl group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propriétés
Numéro CAS |
113396-49-9 |
|---|---|
Formule moléculaire |
C12H14O4S |
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
ethyl 3-(4-methylphenyl)sulfinyloxyprop-2-enoate |
InChI |
InChI=1S/C12H14O4S/c1-3-15-12(13)8-9-16-17(14)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3 |
Clé InChI |
ZKABAGQACMCZSI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=COS(=O)C1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azoniabicyclo[2.2.2]octane, 1-methyl-3-oxo-](/img/structure/B14305330.png)
![4-[3-(Dimethylamino)prop-2-ynoyl]benzoic acid](/img/structure/B14305331.png)
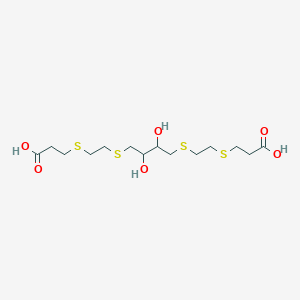

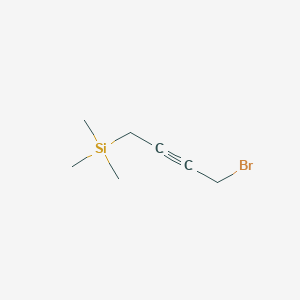
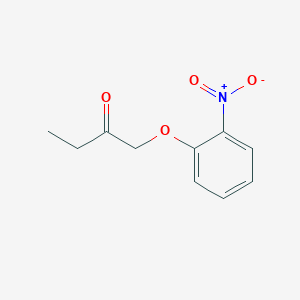

![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
